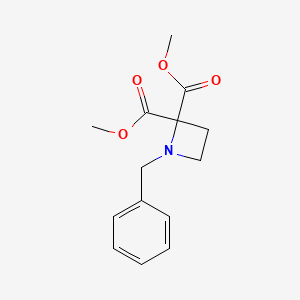

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

説明

特性

IUPAC Name |

dimethyl 1-benzylazetidine-2,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIBJYMYEBRMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate typically involves the reaction of azetidine derivatives with benzyl halides and esterification agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

科学的研究の応用

Applications in Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of azetidines, including 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, exhibit promising anticancer properties. For instance, studies have shown that certain azetidine derivatives can inhibit the growth of various cancer cell lines, including lung adenocarcinoma and breast cancer cells. The mechanism often involves the disruption of cellular pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have indicated that azetidine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Applications in Organic Synthesis

Building Block for Complex Molecules

Due to its versatile functional groups, this compound serves as an important building block in the synthesis of more complex organic molecules. It can be utilized in various reactions such as:

- Henry Condensation Reactions : This reaction allows for the formation of β-nitro alcohols from aldehydes and nitroalkanes .

- Synthesis of Chiral Aziridines : The compound can be transformed into aziridines, which are valuable intermediates in drug synthesis .

- Aldol-type Condensations : This application highlights its utility in constructing carbon-carbon bonds .

Case Studies

- Anticancer Research : A study focused on the synthesis of azetidine derivatives revealed that compounds similar to this compound displayed IC50 values significantly lower than traditional chemotherapeutics like cisplatin. The study emphasized the need for further exploration into their mechanisms of action and potential as lead compounds in drug development .

- Antimicrobial Evaluation : Another research effort investigated the antimicrobial properties of synthesized azetidine derivatives. The results indicated that specific modifications to the azetidine structure enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

作用機序

The mechanism of action of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can undergo ring-opening reactions, which are crucial in its biological activity. The ester groups can also participate in hydrolysis reactions, leading to the formation of active metabolites .

類似化合物との比較

Azetidine Derivatives

- 3-Methyl-3-(prop-2-en-1-yl)azetidine hydrochloride (C7H14ClN): This compound shares the azetidine core but lacks ester groups.

| Compound | Core Structure | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | Azetidine | C2: 2 methyl esters; N1: benzyl | Not reported | High ring strain, ester groups |

| 3-Methyl-3-(prop-2-en-1-yl)azetidine HCl | Azetidine | C3: methyl, allyl | 147.65 g/mol | Allyl reactivity |

| 3-Fluoro-3-(2-methylphenyl)azetidine HCl | Azetidine | C3: fluoro, 2-methylphenyl | Not reported | Electronegative substituent |

Pyrrolidine and Imidazo-Pyridine Dicarboxylates

- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This five-membered pyrrolidine derivative has a fused imidazo-pyridine system and nitro/cyano groups. Its melting point (215–217°C) suggests higher crystallinity compared to azetidines, which may exhibit lower thermal stability due to ring strain .

- 5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate (): The ethyl/methyl ester combination highlights steric effects; methyl esters hydrolyze faster than ethyl counterparts, a trend likely applicable to the target compound’s dimethyl esters .

Reactivity and Physical Properties

- Ring Strain : The four-membered azetidine ring in the target compound has higher angle strain than five-membered pyrrolidines, increasing susceptibility to ring-opening reactions (e.g., nucleophilic attack at the ester carbonyl) .

- Ester Groups : The dimethyl esters may offer faster hydrolysis kinetics compared to diethyl esters (e.g., diethyl acetylenedicarboxylate in ), impacting drug delivery or prodrug design .

生物活性

2,2-Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a compound with significant potential in various biological applications. Its unique structural features allow it to interact with biological systems in ways that can lead to therapeutic benefits. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound has the following structural formula:

It features a benzyl group attached to an azetidine core, which is further substituted with two carboxylate groups. This structure contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical environment within cells, affecting various physiological functions.

- Receptor Binding : It may bind to specific receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways that are crucial for maintaining homeostasis.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate promising anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung adenocarcinoma) | 5.00 | |

| T47D (Breast carcinoma) | 6.60 | |

| HeLa (Cervical carcinoma) | 8.00 |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Case Studies

- Study on Lung Cancer : A study investigated the effects of this compound on A549 cells and found that it significantly reduced cell viability compared to control groups. The mechanism was attributed to apoptosis induction through caspase activation.

- Breast Cancer Research : In T47D cells, treatment with the compound led to cell cycle arrest at the G1 phase, indicating its potential role in halting tumor progression.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile must also be considered. Initial assessments indicate low toxicity towards normal cell lines (e.g., BALB/3T3), which is crucial for its therapeutic applicability.

Q & A

Q. What are the primary synthetic routes for 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate?

A common approach involves utilizing dimethyl acetylenedicarboxylate derivatives as precursors, with reaction pathways optimized via quantum chemical calculations and reaction path search methods. Computational tools help identify intermediates and transition states, reducing trial-and-error experimentation . Experimental validation includes cyclization reactions under controlled conditions, often monitored via NMR or X-ray crystallography to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and functional groups. X-ray crystallography provides definitive structural elucidation, as demonstrated in related azetidine derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional group presence. Cross-referencing experimental data with computational predictions (e.g., density functional theory) enhances accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Adhere to institutional chemical hygiene plans, including fume hood use, PPE (gloves, lab coats), and emergency spill kits. Safety data sheets for structurally similar esters highlight risks of skin/eye irritation and recommend strict storage protocols (e.g., inert atmospheres, low temperatures) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Factorial design allows systematic variation of parameters (temperature, catalyst loading, solvent polarity) to identify critical factors influencing yield and selectivity. For example, a 2^k design can isolate interactions between benzyl group reactivity and steric effects of the dimethyl substituents. Computational simulations (e.g., transition state modeling) complement this by predicting optimal conditions before physical trials .

Q. What strategies resolve contradictions between computational predictions and experimental kinetic data?

Discrepancies often arise from approximations in quantum chemical methods (e.g., solvent effects). To address this:

Q. How can reactor design improve scalability for azetidine dicarboxylate synthesis?

Continuous-flow reactors mitigate exothermic risks in cyclization steps, enhancing heat and mass transfer. Computational fluid dynamics (CFD) models optimize residence time distribution, while membrane separation technologies (e.g., nanofiltration) enable in-situ purification, reducing downstream processing .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

Accelerated stability studies (e.g., thermal gravimetric analysis, TGA) under controlled humidity/temperature profiles quantify degradation kinetics. Pair this with LC-MS to identify degradation products. Computational models (e.g., Arrhenius plots) extrapolate long-term stability from short-term data .

Methodological Considerations

- Data Integration : Combine experimental results (e.g., crystallography, kinetics) with computational outputs (reaction path searches, DFT) using information science tools to create predictive frameworks .

- Validation : Cross-check NMR/IR data with NIST-standard reference spectra and replicate experiments under blinded conditions to minimize bias.

- Ethics and Compliance : Ensure compliance with institutional safety protocols (e.g., EPACT guidelines for hazardous materials) and document methodologies transparently for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。